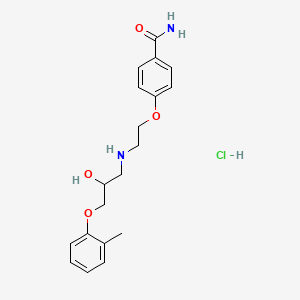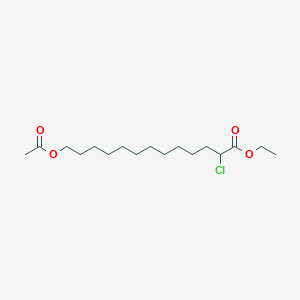
2-Iodobenzoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodobenzoyl cyanide is an organic compound with the molecular formula C8H4INO It is a derivative of benzoic acid, where the hydrogen atom at the ortho position is replaced by an iodine atom and the carboxyl group is replaced by a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodobenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoic acid with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with good purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic nature of cyanide compounds.
Chemical Reactions Analysis
Types of Reactions
2-Iodobenzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The cyanide group can be reduced to an amine or other functional groups.
Oxidation: The compound can undergo oxidation reactions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoyl cyanides.
Reduction: Formation of benzylamines.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
2-Iodobenzoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodobenzoyl cyanide involves its reactivity with various nucleophiles and electrophiles. The iodine atom and cyanide group provide sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Similar structure but with a carboxyl group instead of a cyanide group.
2-Iodobenzoyl chloride: Contains a chloride group instead of a cyanide group.
Benzyl cyanide: Lacks the iodine atom but contains a cyanide group attached to a benzyl group.
Uniqueness
2-Iodobenzoyl cyanide is unique due to the presence of both an iodine atom and a cyanide group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and research.
Properties
CAS No. |
88562-27-0 |
|---|---|
Molecular Formula |
C8H4INO |
Molecular Weight |
257.03 g/mol |
IUPAC Name |
2-iodobenzoyl cyanide |
InChI |
InChI=1S/C8H4INO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H |
InChI Key |
FXGKEBVJFYUMAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)





![5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol](/img/structure/B11938898.png)



